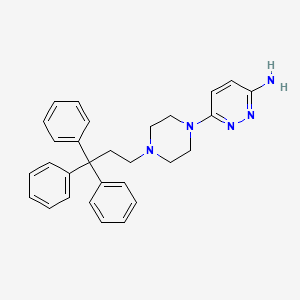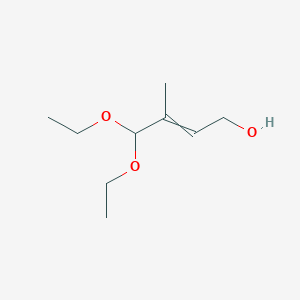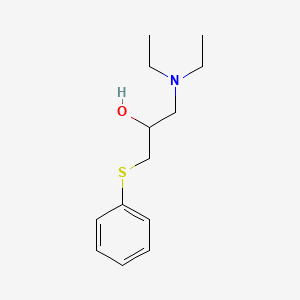
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol is an organic compound that belongs to the class of alkanolamines It features a diethylamino group, a phenylsulfanyl group, and a hydroxyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with diethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thiophenol to introduce the phenylsulfanyl group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of new compounds with different functional groups replacing the phenylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenylsulfanyl group may contribute to the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Diethylamino)-2-propanol: Similar structure but lacks the phenylsulfanyl group.
3-(Diethylamino)-1-propanol: Similar structure but with different positioning of functional groups.
1-(Dimethylamino)-3-(phenylsulfanyl)propan-2-ol: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol is unique due to the presence of both the diethylamino and phenylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
39735-95-0 |
|---|---|
Molekularformel |
C13H21NOS |
Molekulargewicht |
239.38 g/mol |
IUPAC-Name |
1-(diethylamino)-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C13H21NOS/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
YFOQVWXLXSCCAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CSC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



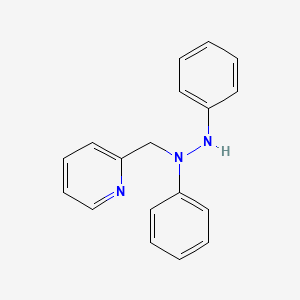
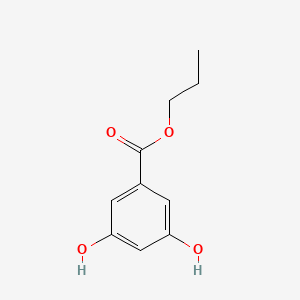

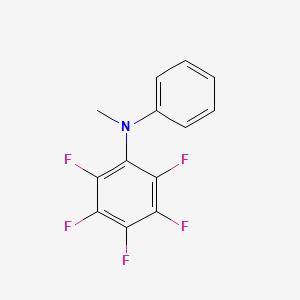
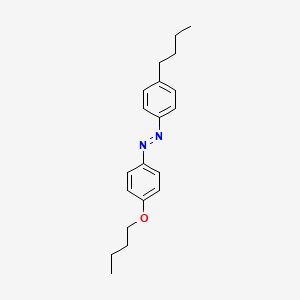
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
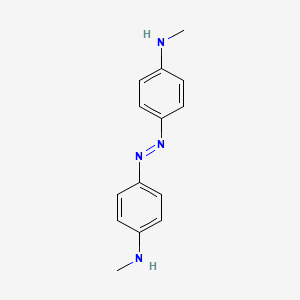
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
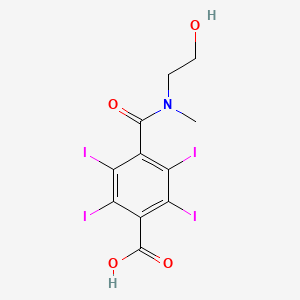
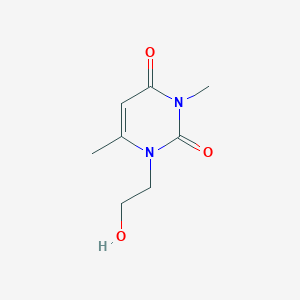
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
